

"Glycyllysine biological functions in cellular models"

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide on the Biological Functions of Glycyl-L-Histidyl-L-Lysine (GHK) in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Scope Note: The vast majority of scientific literature on small peptides containing glycine and lysine focuses on the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in its copper-complexed form (GHK-Cu). Research on the specific dipeptide glycyl-lysine is limited. Therefore, this technical guide centers on the extensively studied biological functions of GHK in cellular models to provide a comprehensive and data-rich resource.

Introduction

First isolated from human plasma in 1973, Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring tripeptide that has garnered significant scientific interest for its diverse biological activities.[1][2] It is often found complexed with copper (II) ions, forming GHK-Cu, a state in which many of its functions are potentiated. GHK is liberated from extracellular matrix (ECM) proteins, such as the α -II chain of collagen, in response to tissue injury.[1][3] Cellular and preclinical studies have demonstrated its prominent roles in wound healing, tissue regeneration, anti-inflammatory processes, and antioxidant defense.[1][4] This guide provides a detailed overview of the core biological functions of GHK in various cellular models, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.



Core Biological Functions in Cellular Models Antioxidant and Cytoprotective Effects

GHK exhibits potent antioxidant and cytoprotective properties, primarily by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.

- ROS Scavenging: In Caco-2 intestinal epithelial cells, GHK at concentrations of 10 μM or less significantly reduced the increase in ROS levels induced by tert-butyl hydroperoxide.[3] Electron spin resonance (ESR) spin-trapping techniques revealed that GHK directly diminishes hydroxyl (•OH) and peroxyl (ROO•) radicals, but not superoxide (O2⁻•) radicals.
 [3] Its effect on hydroxyl radicals was found to be much stronger than that of other endogenous antioxidants like carnosine and glutathione.[3]
- Metal Ion Chelation: GHK is a high-affinity copper-binding peptide.[1][5] This chelation ability is crucial for its cytoprotective effects against metal-induced toxicity. In BV2 microglial cells, GHK was shown to bind copper (Cu²+) and zinc (Zn²+), preventing metal-induced cell death. [5][6] By complexing with Cu²+, GHK reduces its redox activity, thereby attenuating the production of ROS via Fenton-like reactions.[5] Furthermore, GHK can prevent and even reverse Cu²+- and Zn²+-induced protein aggregation, a common feature in neurodegenerative diseases.[5][6][7]

Anti-Inflammatory and Immunomodulatory Roles

GHK and its copper complex demonstrate significant anti-inflammatory activity across various cell types.

- Cytokine Modulation: Studies on normal human dermal fibroblasts (NHDF) have explored the influence of GHK and GHK-Cu on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] The amino acid glycine, a component of GHK, has been shown to decrease lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β while increasing the expression of the anti-inflammatory cytokine IL-10 in monocytes.[8][9] Glycine acts on inflammatory cells like macrophages to suppress the activation of transcription factors that lead to inflammatory cytokine formation.[10]
- Targeting Inflammatory Enzymes: In a cellular model using RAW264.7 alveolar macrophages, GHK-Cu was found to attenuate crystalline silica-induced oxidative stress.[4]



This effect was linked to its ability to bind to and modulate the activity of peroxiredoxin 6 (PRDX6), an antioxidant enzyme involved in inflammatory processes.[4]

Wound Healing and Extracellular Matrix Remodeling

One of the most well-documented functions of GHK is its role in wound healing and tissue repair.[1]

- Stimulation of ECM Synthesis: GHK-Cu stimulates the synthesis of collagen and glycosaminoglycans by fibroblasts.[1][11] This effect was observed to begin at concentrations between 10⁻¹² M and 10⁻¹¹ M, maximizing at 10⁻⁹ M, and was independent of changes in cell number.[1]
- Regulation of Matrix Metalloproteinases (MMPs): GHK-Cu acts as an activator of tissue remodeling by modulating the expression of MMPs and their tissue inhibitors (TIMPs).[11] It increases the secretion of MMP-2, which is essential for clearing damaged proteins during the remodeling phase of wound healing, while also modulating TIMP-1 and TIMP-2 expression to regulate collagen degradation.[11]

Angiogenesis

GHK promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing and tissue regeneration.[1][2] However, this function also warrants caution in the context of cancer, where angiogenesis can fuel tumor growth.[2] While GHK itself promotes angiogenesis, its constituent amino acid glycine has shown potent anti-angiogenic effects in tumor models by activating a glycine-gated chloride channel in endothelial cells, which blunts growth factor signaling.[12] Conversely, other studies have suggested glycine can promote angiogenesis.[13]

Neuroprotection

GHK demonstrates protective effects in central nervous system (CNS) cellular models, primarily through its anti-aggregation and antioxidant properties. By preventing copper- and zinc-induced protein aggregation and cell death, GHK shows potential as a therapeutic agent for neurodegenerative diseases where metal ion imbalance is a key pathological feature.[5][6]



Effects on Cell Growth

GHK has been described as a growth factor for certain cell types. Early studies demonstrated that GHK could stimulate the growth of human KB and HeLa cells in serum-limited medium, with a growth rate similar to that observed in medium containing 5% serum.[14] This growth-promoting activity was specific to the GHK sequence.[14]

Quantitative Data Summary

The following tables summarize quantitative data from key cellular studies on GHK and its components.

Table 1: Antioxidant and Cytoprotective Effects of GHK

Cell Line	Stressor	GHK Concentration	Effect	Reference
Caco-2	tert-butyl hydroperoxide	≤ 10 µM	Significantly reduced ROS levels	[3]
BV2 Microglia	Copper (Cu²+, 500 μM)	0 - 1000 μΜ	Dose- dependently attenuated ROS increase	[5]
BV2 Microglia	Copper (Cu ²⁺), Zinc (Zn ²⁺)	Not specified	Prevented metal- induced cell death	[5][6]

Table 2: Effects of GHK on Extracellular Matrix Synthesis



Cell Line	GHK-Cu Concentration	Effect	Reference
Fibroblasts	10 ⁻⁹ M (max effect)	Stimulated collagen synthesis	[1]
Rat Skin	Not specified (dose- related)	Increased collagen and glycosaminoglycan content	[11]

Table 3: Effects of Glycine on Cytokine Production

Cell Type	Stimulant	Glycine Concentration	Effect	Reference
Purified Monocytes	LPS	Dose-dependent	Decreased TNF- α (P<0.01), Increased IL-10	[8][9]
Whole Blood Assay	LPS	Dose-dependent	Reduced TNF-α & IL-1β (P<0.0001), Increased IL-10 (P<0.05)	[8][9]

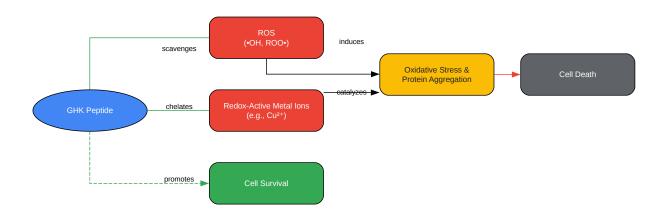
Signaling Pathways and Mechanisms of Action

GHK exerts its biological effects by modulating several key signaling pathways.

Antioxidant and Metal Chelation Pathway

GHK directly scavenges harmful ROS and chelates transition metal ions like Cu²⁺. This action prevents the generation of further ROS via Fenton chemistry and inhibits metal-induced protein aggregation and cellular damage, ultimately promoting cell survival.





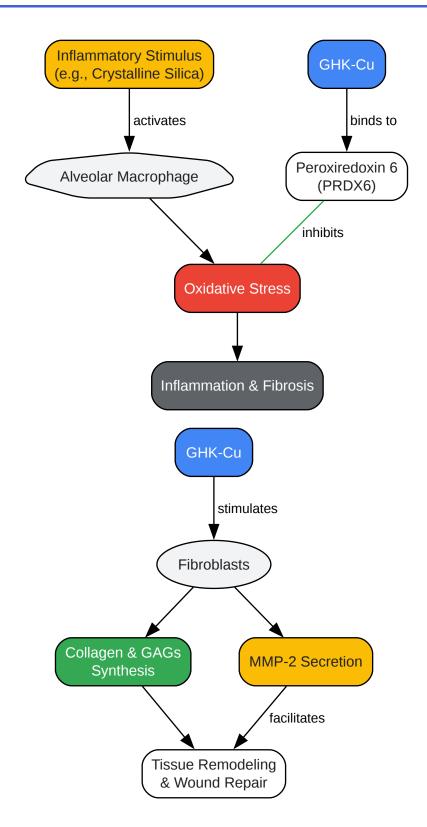
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Caption: GHK's direct antioxidant and metal chelation activities reduce cellular damage.

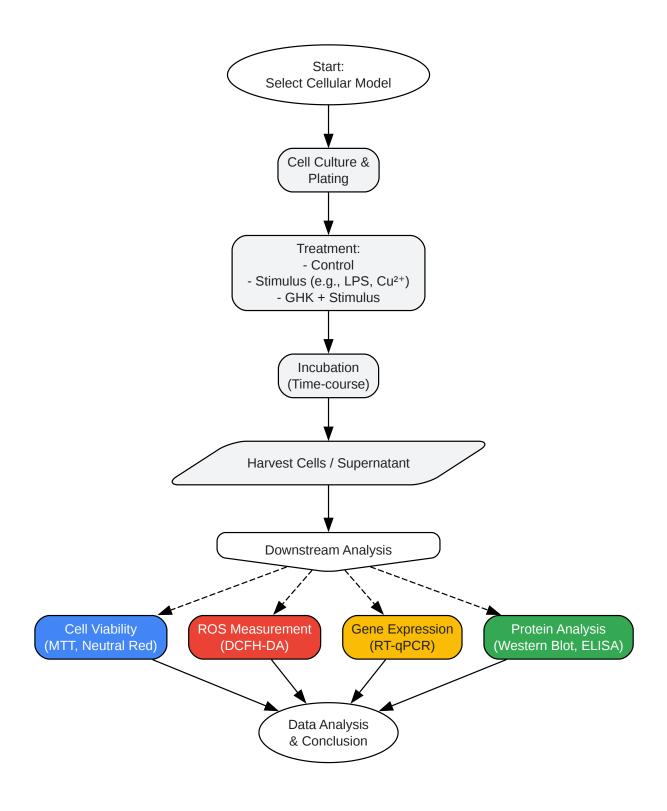
Anti-Inflammatory Pathway via PRDX6 Modulation

In alveolar macrophages, GHK-Cu can bind to peroxiredoxin 6 (PRDX6). This interaction helps to mitigate the oxidative stress induced by inflammatory stimuli like crystalline silica, thereby attenuating the downstream inflammatory cascade and reducing fibrosis.









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- To cite this document: BenchChem. ["Glycyllysine biological functions in cellular models"].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671924#glycyllysine-biological-functions-in-cellular-models]



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